molecular formula C21H19BrN2S B4946005 4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide

4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4946005
M. Wt: 411.4 g/mol
InChI Key: JHECIWDCBMCDNZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The naphthalene moiety can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The thiazole ring and naphthalene moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied using molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide is unique due to its combination of a thiazole ring, naphthalene moiety, and dimethylphenyl group This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S.BrH/c1-14-10-11-17(12-15(14)2)20-13-24-21(23-20)22-19-9-5-7-16-6-3-4-8-18(16)19;/h3-13H,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHECIWDCBMCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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